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Compound of Interest

Compound Name:
Methyl 4-(2-methoxy-2-

oxoethyl)benzoate

Cat. No.: B1337154 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-(2-methoxy-2-oxoethyl)benzoate (CAS No. 52787-14-1), a key intermediate in various

synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics. Due to the limited availability of publicly

accessible, complete experimental datasets, this guide combines reported experimental data

with predicted spectral information to offer a thorough analytical profile.

Molecular Structure and Properties
IUPAC Name: Methyl 4-(2-methoxy-2-oxoethyl)benzoate

Molecular Formula: C₁₁H₁₂O₄

Molecular Weight: 208.21 g/mol

Synonyms: 4-Methoxycarbonylmethyl-benzoic acid methyl ester

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 4-(2-methoxy-2-
oxoethyl)benzoate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Experimental)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.00 d, J=8 Hz 2H
Aromatic (ortho to -

COOCH₃)

7.35 d, J=8.4 Hz 2H
Aromatic (meta to -

COOCH₃)

3.91 s 3H
-COOCH₃ (ester on

ring)

3.70 s 3H
-COOCH₃ (ester on

chain)

3.68 s 2H -CH₂-

Data sourced from a synthetic protocol description.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~171.5 -COOCH₃ (ester on chain)

~166.5 -COOCH₃ (ester on ring)

~139.0 Aromatic (quaternary, C4)

~130.0 Aromatic (quaternary, C1)

~129.5 Aromatic CH (ortho to -COOCH₃)

~128.5 Aromatic CH (meta to -COOCH₃)

~52.5 -COOCH₃ (ester on ring)

~52.0 -COOCH₃ (ester on chain)

~41.0 -CH₂-

Note: These are predicted values based on the analysis of structurally similar compounds and

may vary from experimental results.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~1735 Strong C=O stretch (aliphatic ester)

~1720 Strong
C=O stretch (aromatic ester,

conjugated)

~1610, ~1500 Medium C=C stretch (aromatic ring)

~1280 Strong
C-O stretch (ester,

asymmetric)

~1120 Strong C-O stretch (ester, symmetric)
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Note: Predicted values based on typical absorption ranges for the functional groups present.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

m/z Value Interpretation

209
[M+H]⁺ (Protonated molecule, experimental

value from GCMS analysis)[1]

208 [M]⁺ (Molecular ion, predicted)

177
[M - OCH₃]⁺ (Loss of a methoxy radical,

predicted)

149
[M - COOCH₃]⁺ (Loss of a carbomethoxy

radical, predicted)

133
[M - CH₂COOCH₃]⁺ (Loss of the

methoxycarbonylmethyl radical, predicted)

105 [C₆H₄CO]⁺ (Benzoyl cation fragment, predicted)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Methyl 4-(2-methoxy-2-
oxoethyl)benzoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean,

dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be

used to aid dissolution.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.
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Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay (D1): 1-5 seconds

Spectral width: Appropriate for the chemical shift range of organic molecules (~16 ppm).

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay (D1): 2 seconds.

Spectral width: ~220 ppm.

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier

transformation. Phase and baseline correct the resulting spectrum. Calibrate the chemical

shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
Sample Preparation (Thin Film Method):

Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or

acetone.

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin, even film of the compound on

the plate.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Acquire a background spectrum of the clean, empty sample compartment before running

the sample. The instrument software will automatically subtract the background from the

sample spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation and Ionization:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for

LC-MS.

Data Acquisition (GC-MS Example):

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at

10-20 °C/min to a final temperature of 250-300 °C.

MS Detector: Scan a mass range of m/z 40-400.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

process of data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of Methyl 4-(2-methoxy-2-
oxoethyl)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337154#methyl-4-2-methoxy-2-oxoethyl-benzoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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